![molecular formula C7H16N2O2Si B14625794 ethyl N-[amino(trimethylsilyl)methylidene]carbamate](/img/structure/B14625794.png)
ethyl N-[amino(trimethylsilyl)methylidene]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-[amino(trimethylsilyl)methylidene]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines. This particular compound is notable for its use in various chemical reactions due to its unique structure, which includes a trimethylsilyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[amino(trimethylsilyl)methylidene]carbamate typically involves the reaction of ethyl carbamate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Ethyl carbamate+Trimethylsilyl chloride→Ethyl N-[amino(trimethylsilyl)methylidene]carbamate
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and control of reaction parameters is common in industrial production.
化学反応の分析
Types of Reactions
Ethyl N-[amino(trimethylsilyl)methylidene]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
Ethyl N-[amino(trimethylsilyl)methylidene]carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: The compound is used in the modification of biomolecules for various biological studies.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl N-[amino(trimethylsilyl)methylidene]carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The trimethylsilyl group provides steric hindrance, further stabilizing the compound. The protected amine can then undergo selective reactions, and the protecting group can be removed under specific conditions to yield the desired product.
類似化合物との比較
Similar Compounds
- Ethyl carbamate
- Trimethylsilyl chloride
- N-tert-Butoxycarbonyl-L-phenylalanine
Uniqueness
Ethyl N-[amino(trimethylsilyl)methylidene]carbamate is unique due to its combination of a carbamate and a trimethylsilyl group. This combination provides both protection and stability to the amine group, making it highly useful in various synthetic applications. The trimethylsilyl group also allows for easy removal under mild conditions, which is advantageous in multi-step synthesis processes.
特性
分子式 |
C7H16N2O2Si |
|---|---|
分子量 |
188.30 g/mol |
IUPAC名 |
ethyl N-[amino(trimethylsilyl)methylidene]carbamate |
InChI |
InChI=1S/C7H16N2O2Si/c1-5-11-7(10)9-6(8)12(2,3)4/h5H2,1-4H3,(H2,8,9,10) |
InChIキー |
AOUUFYVLTJEEGL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N=C(N)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Bis(4-methylphenyl)methylidene]hydrazine](/img/structure/B14625714.png)
![1,1,1-Trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide](/img/structure/B14625719.png)
![3-{[(1-Phenylethylidene)amino]oxy}propanenitrile](/img/structure/B14625721.png)
![Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate](/img/structure/B14625729.png)
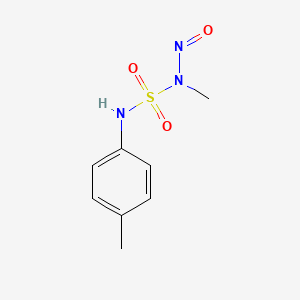
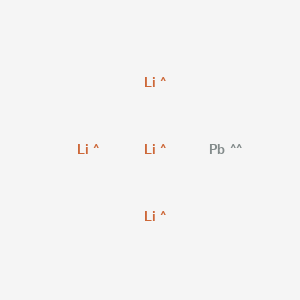
![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14625753.png)
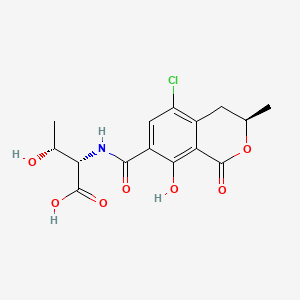

![2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid](/img/structure/B14625775.png)
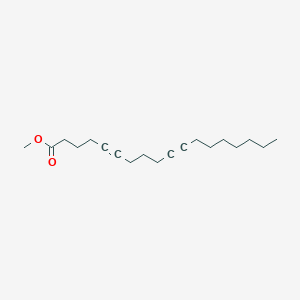
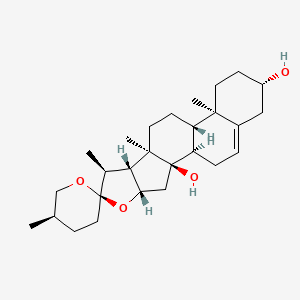

![Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]-](/img/structure/B14625788.png)
